molecular formula C20H21ClN2O5S B11344419 N-(1,3-benzodioxol-5-yl)-1-[(2-chlorobenzyl)sulfonyl]piperidine-4-carboxamide

N-(1,3-benzodioxol-5-yl)-1-[(2-chlorobenzyl)sulfonyl]piperidine-4-carboxamide

Cat. No.: B11344419
M. Wt: 436.9 g/mol
InChI Key: NFQDUDVLZDYHJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2H-1,3-BENZODIOXOL-5-YL)-1-[(2-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a benzodioxole ring, a chlorophenyl group, and a piperidine carboxamide moiety, making it a subject of interest in medicinal chemistry and synthetic organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-BENZODIOXOL-5-YL)-1-[(2-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the benzodioxole and chlorophenyl intermediates. These intermediates are then subjected to sulfonylation and amidation reactions under controlled conditions. Common reagents used in these reactions include sulfonyl chlorides, amines, and coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often involving the use of automated reactors and purification systems such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2H-1,3-BENZODIOXOL-5-YL)-1-[(2-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride or nucleophiles like amines.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(2H-1,3-BENZODIOXOL-5-YL)-1-[(2-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2H-1,3-BENZODIOXOL-5-YL)-1-[(2-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • **N-(2H-1,3-BENZODIOXOL-5-YL)-1-[(2-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE
  • **N-(2H-1,3-BENZODIOXOL-5-YL)-1-[(2-BROMOPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE

Uniqueness

N-(2H-1,3-BENZODIOXOL-5-YL)-1-[(2-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE is unique due to the presence of the chlorophenyl group, which can influence its chemical reactivity and biological activity. This compound’s specific combination of functional groups makes it a valuable target for research and development in various scientific fields.

Properties

Molecular Formula

C20H21ClN2O5S

Molecular Weight

436.9 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-yl)-1-[(2-chlorophenyl)methylsulfonyl]piperidine-4-carboxamide

InChI

InChI=1S/C20H21ClN2O5S/c21-17-4-2-1-3-15(17)12-29(25,26)23-9-7-14(8-10-23)20(24)22-16-5-6-18-19(11-16)28-13-27-18/h1-6,11,14H,7-10,12-13H2,(H,22,24)

InChI Key

NFQDUDVLZDYHJR-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)NC2=CC3=C(C=C2)OCO3)S(=O)(=O)CC4=CC=CC=C4Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.